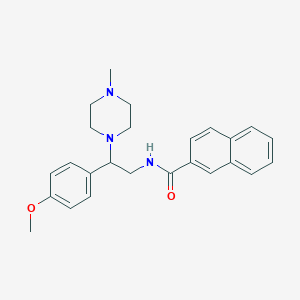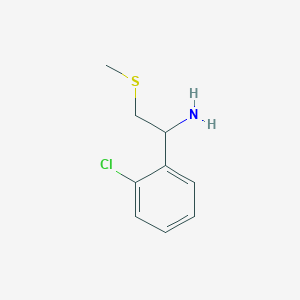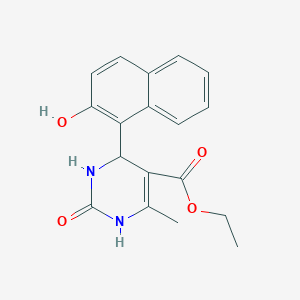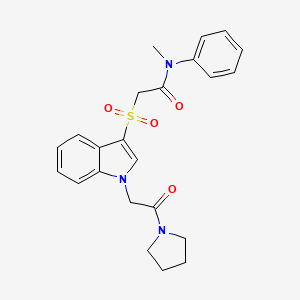![molecular formula C26H22FN3O2 B2498618 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-54-8](/img/structure/B2498618.png)
3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves multistep reactions starting from various precursors, including anilines, benzaldehydes, and pyrazoles. For example, a practical and large-scale synthesis approach for related compounds involves starting from dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by reactions such as hydrogenation, Birch reduction, and cyclization to form the quinoline core (Bänziger et al., 2000). Another method employs L-proline catalyzed multicomponent reactions, indicating a versatile approach to synthesizing a broad range of pyrazoloquinoline derivatives under metal-free conditions (Karamthulla et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines, including derivatives of 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, features a complex tetracyclic system. These compounds have been characterized by various spectroscopic techniques, including IR, Mass, 1H, and 13C NMR, as well as single-crystal X-ray diffraction techniques, which confirm their unique structural attributes (Sureshkumar et al., 2017).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines can undergo a range of chemical reactions, including condensation with aldehydes, cyclization, and reactions with amines, demonstrating their reactivity and potential for chemical modifications. These reactions are pivotal for the synthesis of various substituted derivatives, which can exhibit diverse chemical properties (Szlachcic et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinoline derivatives, including their thermal behavior, have been studied using techniques like TGA and DSC. These studies are crucial for understanding the stability and suitability of these compounds for applications in materials science and organic electronics (Sureshkumar et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline and related compounds, such as their fluorescence characteristics and reactivity towards various chemical reagents, make them suitable for a wide range of applications. These include serving as molecular sensors, with specific derivatives designed for metal ion recognition due to their bright ratiometric dual emission and analyte-induced fluorescence enhancement (Rurack et al., 2002).
Applications De Recherche Scientifique
Fluorophore Applications in Biochemistry and Medicine
- Quinoline derivatives, such as the one , are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems. They are particularly valuable in DNA fluorophore studies due to their fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Potential Ligands for Estrogen Receptor
- Novel pyrazolo[4,3-c]quinoline derivatives have been synthesized for potential applications as ligands for the estrogen receptor. This is indicative of their potential in hormone-related therapeutic research (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-inflammatory and Molecular Docking Studies
- Quinoline analogs have been synthesized and characterized for their anti-inflammatory properties. These compounds have also been subjected to molecular docking studies to understand their activity (Sureshkumar et al., 2017).
Development of Viscosity-Sensitive Fluorescent Probes
- Certain quinoline derivatives have been synthesized and characterized as viscosity-sensitive fluorescent probes. These compounds have potential applications in viscosity detection, highlighting their versatility in analytical applications (Wang et al., 2009).
Antitubercular Activity
- Some quinoline analogs have shown significant antitubercular activity. This indicates their potential in developing new therapeutic agents for treating tuberculosis (Kantevari et al., 2011).
ATM Kinase Inhibition for Cancer Treatment
- 3-Quinoline carboxamides, a class related to the compound , have been found effective as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant in cancer treatment (Degorce et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-11-6-18(7-12-21)25-23-16-30(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIWMHIHZZBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2498536.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)
![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)
![4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2498541.png)


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)

![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2498557.png)
